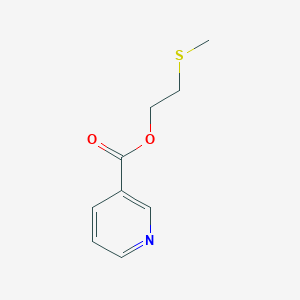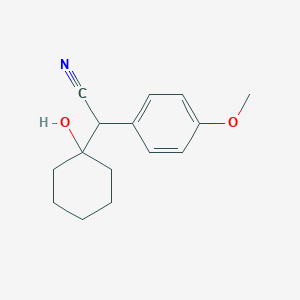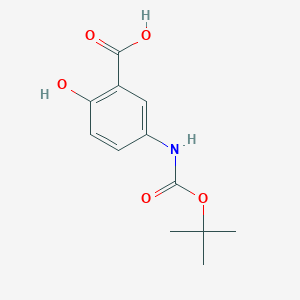
2-methylsulfanylethyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, 2-(methylthio)ethyl ester: is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety esterified with a 2-(methylthio)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 2-(methylthio)ethyl ester typically involves the esterification of nicotinic acid with 2-(methylthio)ethanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or hydrochloric acid, while basic catalysts may include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of nicotinic acid, 2-(methylthio)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid, 2-(methylthio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-(methylthio)ethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to yield nicotinic acid and 2-(methylthio)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Nicotinic acid and 2-(methylthio)ethanol.
Substitution: Nicotinic acid and 2-(methylthio)ethanol.
Scientific Research Applications
Nicotinic acid, 2-(methylthio)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of nicotinic acid, 2-(methylthio)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group allows for the compound to be hydrolyzed in vivo, releasing nicotinic acid and 2-(methylthio)ethanol. Nicotinic acid is known to act on nicotinic acid receptors, leading to various physiological effects, including vasodilation and lipid-lowering activities. The 2-(methylthio)ethanol moiety may also contribute to the compound’s overall biological activity through its interactions with cellular components.
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but with a methyl ester group instead of the 2-(methylthio)ethyl group.
Ethyl nicotinate: Contains an ethyl ester group instead of the 2-(methylthio)ethyl group.
Nicotinic acid, 2-(ethylthio)ethyl ester: Similar structure with an ethylthio group instead of the methylthio group.
Uniqueness: Nicotinic acid, 2-(methylthio)ethyl ester is unique due to the presence of the 2-(methylthio)ethyl group, which imparts distinct chemical and biological properties. This group can undergo specific chemical reactions, such as oxidation to sulfoxides or sulfones, which are not possible with simple alkyl esters. Additionally, the 2-(methylthio)ethyl group may enhance the compound’s biological activity and specificity compared to other nicotinic acid esters.
Properties
CAS No. |
101952-67-4 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-methylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-13-6-5-12-9(11)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
RBIKYSUIHYRVQL-UHFFFAOYSA-N |
SMILES |
CSCCOC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CSCCOC(=O)C1=CN=CC=C1 |
| 101952-67-4 | |
Synonyms |
2-methylsulfanylethyl pyridine-3-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)




![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
